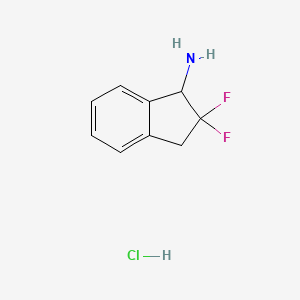
2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Fluoroalkyl-substituted diazocompounds are a versatile class of reagents for the introduction of fluorinated groups . Safe and scalable applications of fluoroalkyl-substituted diazo compounds are still highly desired, as this class of diazo compounds requires stringent safety precautions .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Chemical Reactions Analysis
“2,2-Difluoro-1,3-dimethylimidazolidine (DFI)” is a new deoxo-fluorinating agent that is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 205.63 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Photophysical Properties
One study discusses the synthesis of a polyfluorene derivative with primary amine groups, which exhibits good solubility and electroluminescence properties. This research underlines the potential of amine-functionalized materials in device fabrication and molecular ordering due to intramolecular/intermolecular hydrogen bonding and π–π stacking interactions (Guo et al., 2009).
Trifluoromethylation and Its Importance
Another study presents an efficient method for the trifluoromethylation of aryl chlorides, highlighting the significance of the trifluoromethyl group in pharmaceutical and agrochemical compounds. This method allows the transformation of a wide range of substrates under mild conditions, showcasing the role of carefully optimized palladium catalysts in synthetic chemistry (Cho et al., 2010).
Fluoride Interactions and Sensing
Research into the mechanism of nitric oxide reactivity with specific probes shows how modifications to amine compounds can influence their reactivity and application in sensing technologies. This study provides insights into designing faster-reacting probes by manipulating the protonation state of secondary amine groups (McQuade et al., 2010).
Fluorinated Amino Acids Synthesis
A method for the stereoselective synthesis of fluorinated amino acids, starting from trifluoro-3-methylbutanoic acid, showcases the application of these compounds in producing configurationally pure hydrochloride salts. This highlights the potential of fluorinated amino acids in drug development and biomolecule studies (Pigza et al., 2009).
Amine-Functionalized Sorbents for PFAS Removal
A review on the development and application of amine-containing sorbents for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicates the effectiveness of these sorbents. This critical analysis suggests that electrostatic interactions, hydrophobic interactions, and sorbent morphology are key factors in PFAS removal, providing a foundation for designing next-generation sorbents (Ateia et al., 2019).
Safety and Hazards
The safety information for “2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
The future directions for “2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride” and related compounds could involve further exploration of their synthetic potential, given their versatility as reagents for the introduction of fluorinated groups . There is significant interest in safe and scalable applications of fluoroalkyl-substituted diazo compounds .
Mécanisme D'action
Target of Action
The primary targets of 2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride (also known as EN300-7456538 ) are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of This compound Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of This compound with its targets and any resulting changes are currently unknown.
Biochemical Pathways
The biochemical pathways affected by This compound Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Information about its bioavailability, distribution in the body, metabolism, and excretion is currently unavailable .
Propriétés
IUPAC Name |
2,2-difluoro-1,3-dihydroinden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)5-6-3-1-2-4-7(6)8(9)12;/h1-4,8H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGPRVKGSVGXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C1(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
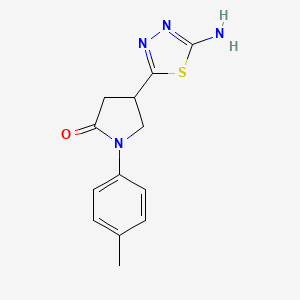
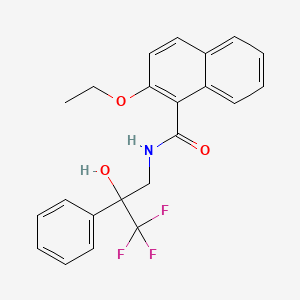
![1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2722934.png)
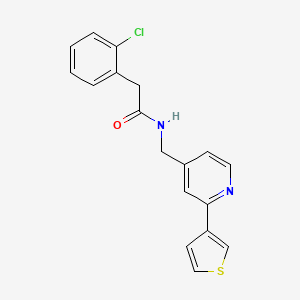


![1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2722940.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2722941.png)
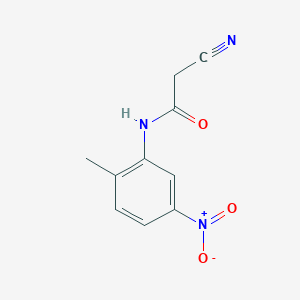

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2722947.png)
![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722948.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2722951.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2722952.png)
